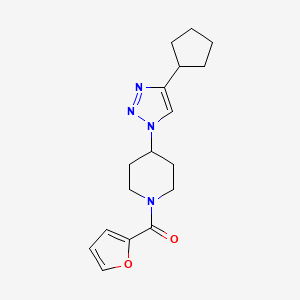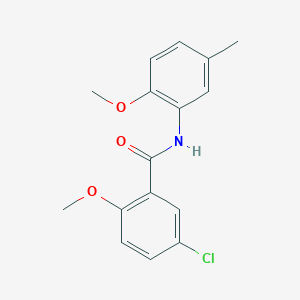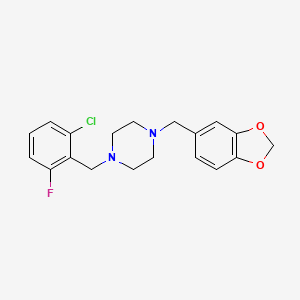
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-furoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-furoyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the family of triazole-containing piperidine derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-furoyl)piperidine is not well understood. However, it is believed to exert its biological activities through the interaction with specific receptors or enzymes in the body. For example, some studies have reported that triazole-containing piperidine derivatives can act as inhibitors of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are also not well understood. However, some studies have reported that triazole-containing piperidine derivatives can exhibit various biological activities, such as anti-inflammatory, analgesic, and antitumor activities. These effects are believed to be mediated through the interaction with specific receptors or enzymes in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-furoyl)piperidine in lab experiments include its high yield and purity, which make it an ideal starting material for the synthesis of new compounds. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research on 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-furoyl)piperidine. One direction is to explore its potential as a lead compound for the development of new drugs that target specific diseases, such as cancer and infectious diseases. Another direction is to investigate its mechanism of action and its interaction with specific receptors or enzymes in the body. Furthermore, the synthesis of new derivatives of this compound can also be explored to improve its biological activities and properties.
Synthesis Methods
The synthesis of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-furoyl)piperidine can be achieved through a multi-step process involving the reaction of piperidine with furoic acid, followed by the formation of a triazole ring using azide and copper (I) catalyst. The yield of this synthesis method is reported to be high, and the purity of the final product can be achieved through column chromatography.
Scientific Research Applications
The potential applications of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-furoyl)piperidine in scientific research are numerous. One of the most significant applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The triazole-containing piperidine derivatives have been reported to exhibit various biological activities, including antifungal, antibacterial, and anticancer activities. Therefore, this compound can be used as a starting point for the development of new drugs that target these diseases.
properties
IUPAC Name |
[4-(4-cyclopentyltriazol-1-yl)piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-17(16-6-3-11-23-16)20-9-7-14(8-10-20)21-12-15(18-19-21)13-4-1-2-5-13/h3,6,11-14H,1-2,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOUYHJGQQYHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CN(N=N2)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5004032.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5004053.png)

![3-({[4-(pentyloxy)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5004065.png)

![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5004073.png)
![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B5004093.png)
![1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5004099.png)
![2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5004104.png)
![3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5004106.png)
![4-({1-butyl-1-[(2-phenylhydrazino)carbonyl]pentyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5004108.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5004118.png)
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5004122.png)